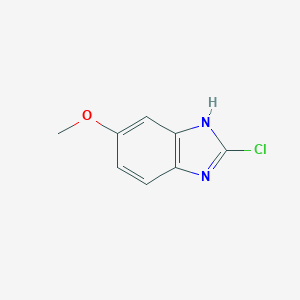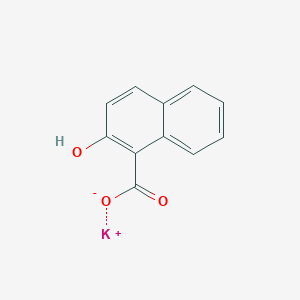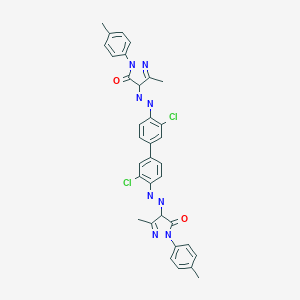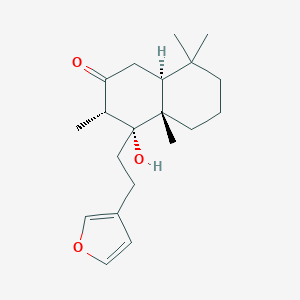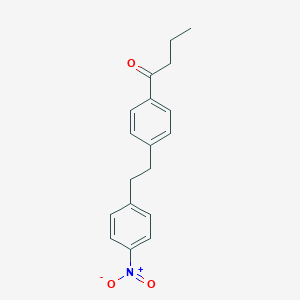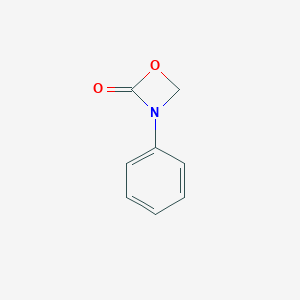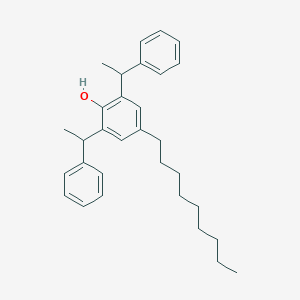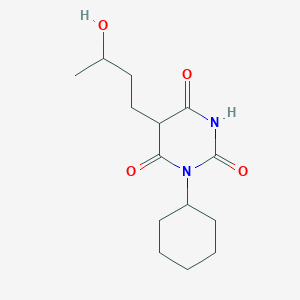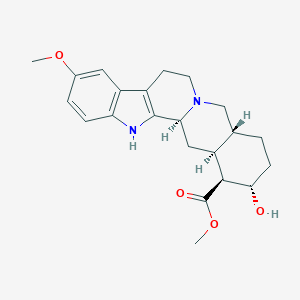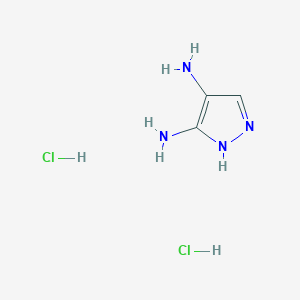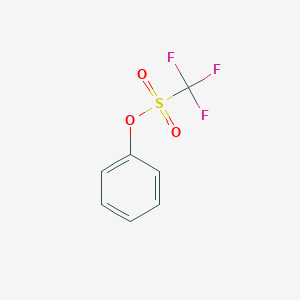
Gadolinium(3+) acetate
説明
Gadolinium(3+) acetate, also known as Gadolinium (III) acetate hydrate, is a rare earth metal used in vitro for the diagnosis and treatment of cancer . It is used as a laboratory reagent, catalyst, optical glasses, structural ceramics, electrical components, and photo-optical material .
Synthesis Analysis
The synthesis of Gadolinium(3+) acetate involves various methods. One method involves the reflux reaction of gadolinium acetate and acetylacetone in the presence of triethylamine in a methanol solution . Another method involves the crystallization of the tetrahydrate of gadolinium acetate from an aqueous solution by the reaction of gadolinium oxide and acetic acid .Molecular Structure Analysis
Gadolinium(3+) acetate has the chemical formula Gd(CH3COO)3 . It is a colorless crystal that is soluble in water and can form a hydrate . Its tetrahydrate has ground state ferromagnetism .Chemical Reactions Analysis
The tetrahydrate of gadolinium acetate can be crystallized from an aqueous solution by the reaction of gadolinium oxide and acetic acid . The complex [Gd4(CH3COO)4(acac)8(H2O)4] can be obtained by the reflux reaction of gadolinium acetate and acetylacetone in the presence of triethylamine in a methanol solution .Physical And Chemical Properties Analysis
Gadolinium(3+) acetate is a colorless crystal that is soluble in water and can form a hydrate . Its tetrahydrate has ground state ferromagnetism . The gadolinium ion has seven unpaired electrons, which gives it interesting magnetic properties .科学的研究の応用
1. MRI Contrast Enhancement
Gadolinium(III) complexes, including those with acetate ligands, are prominently used in clinical MRI for enhancing contrast. These complexes work by selectively relaxing nearby water molecules, thus improving image clarity. Efforts are ongoing to improve the sensitivity (relaxivity) of these agents to better detect molecular targets (Caravan, 2006).
2. Structural and Magnetic Properties
Gadolinium(III) complexes with acetate ligands have been studied for their structural and magnetic properties. For example, different gadolinium(III) complexes exhibit distinct ferro- or antiferromagnetic interactions, which are influenced by the molecular structure and the nature of the ligating groups (Cañadillas-Delgado et al., 2009).
3. Optical Properties and Waveguide Films
Gadolinium acetate is a precursor in the synthesis of gadolinium oxide (Gd2O3) waveguide films. These films exhibit properties like crystallization at specific temperatures and luminescence when doped with certain ions, making them relevant in optical applications (Guo et al., 2004).
4. Nanoparticle Synthesis for MRI
Nanoparticles of gadolinium oxide, derived from gadolinium acetate, have been explored as MRI contrast agents. These nanoparticles offer high proton relaxivity and stability, making them a promising alternative to traditional contrast agents (Ahrén et al., 2012).
5. Catalytic Applications
Gadolinium triflate, a related compound to gadolinium acetate, has been utilized as a catalyst in various chemical reactions, such as the acetylation of alcohols and amines. This demonstrates the versatility of gadolinium compounds in catalysis (Alleti et al., 2005).
6. Characterization and Stability Studies
Studies have been conducted to understand the stability and speciation of gadolinium complexes, including those involving acetate. These insights are crucial for assessing the safety and efficacy of gadolinium-based agents in clinical settings (Port et al., 2008).
Safety And Hazards
特性
IUPAC Name |
gadolinium(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Gd/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQGMALGKYWNIU-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9GdO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890769 | |
| Record name | Acetic acid, gadolinium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrate: White to off-white crystals; May have an acetic odor; [GFS Chemicals MSDS] | |
| Record name | Gadolinium acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20953 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Gadolinium(3+) acetate | |
CAS RN |
31298-16-5, 16056-77-2 | |
| Record name | (OC-6-11)-Tris(acetato-κO,κO′)gadolinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31298-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadolinium (+3) acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, gadolinium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, gadolinium(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gadolinium(3+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





